molecular formula C10H9BrF2O2 B1486275 Ethyl 5-bromo-2,3-difluorophenylacetate CAS No. 1807134-93-5

Ethyl 5-bromo-2,3-difluorophenylacetate

Cat. No.: B1486275
CAS No.: 1807134-93-5
M. Wt: 279.08 g/mol
InChI Key: ZRIUCCGQSCSYOW-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2,3-difluorophenylacetate is a halogenated aromatic ester with a molecular formula of C₁₀H₉BrF₂O₂. It features a phenylacetate backbone substituted with bromine at the 5-position and fluorine atoms at the 2- and 3-positions of the aromatic ring. This compound is part of a broader class of halogenated esters used in pharmaceutical and agrochemical synthesis, where halogen substituents modulate electronic properties, lipophilicity, and metabolic stability.

Properties

IUPAC Name

ethyl 2-(5-bromo-2,3-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O2/c1-2-15-9(14)4-6-3-7(11)5-8(12)10(6)13/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIUCCGQSCSYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

Key structural analogs include:

Ethyl 2-(5-bromo-2,3-difluorophenoxy)acetate (C₁₀H₉BrF₂O₃): Replaces the phenylacetate group with a phenoxy-acetate linkage, introducing an ether oxygen that increases polarity and hydrogen-bonding capacity.

Ethyl 2,4,5-trifluorobenzoylacetate (C₁₁H₉F₃O₃): Features a trifluorinated benzoyl group, which may alter steric hindrance and acidity relative to the difluoro analog.

Physicochemical Properties

While explicit data (e.g., melting points, solubility) are unavailable in the provided evidence, inferences can be drawn:

  • Molecular Weight : Bromine increases molecular weight (e.g., 277.08 g/mol for the main compound vs. 222.14 g/mol for Ethyl 2,3,4,5-tetrafluorobenzoate), impacting density and crystallinity.
  • Lipophilicity: Bromine and fluorine substituents enhance lipophilicity (logP), favoring membrane permeability in drug design. The phenoxy derivative’s ether oxygen may reduce this effect.

Data Table: Key Attributes of Ethyl 5-bromo-2,3-difluorophenylacetate and Analogs

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Potential Applications
This compound C₁₀H₉BrF₂O₂ Br (5), F (2,3) 277.08 Drug intermediates
Ethyl 2,3,4,5-tetrafluorobenzoate C₉H₆F₄O₂ F (2,3,4,5) 222.14 Agrochemicals
Ethyl 2-(5-bromo-2,3-difluorophenoxy)acetate C₁₀H₉BrF₂O₃ Br (5), F (2,3), O-linkage 295.08 Polymer additives
Ethyl 2,4,5-trifluorobenzoylacetate C₁₁H₉F₃O₃ F (2,4,5) 246.19 Specialty chemical synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromo-2,3-difluorophenylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-bromo-2,3-difluorophenylacetate

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